

# Fumonisin B2: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Fumonisin B2*

Cat. No.: *B1674185*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Fumonisin B2** is a mycotoxin belonging to the fumonisin family, a group of toxic secondary metabolites produced predominantly by fungi of the *Fusarium* genus, particularly *Fusarium verticillioides* and *Fusarium proliferatum*, as well as some *Aspergillus* species.<sup>[1][2]</sup> These mycotoxins are common contaminants of maize and other grains, posing a significant threat to human and animal health.<sup>[1][3]</sup> **Fumonisin B2** is a structural analogue of the more abundant Fumonisin B1, differing by the absence of a hydroxyl group at the C-10 position.<sup>[1]</sup> Its toxicity stems from the disruption of sphingolipid metabolism through the inhibition of the enzyme ceramide synthase.<sup>[2][4]</sup> This technical guide provides an in-depth analysis of the chemical structure and stereochemistry of **Fumonisin B2**, supported by quantitative data, experimental protocols, and pathway visualizations.

## Chemical Structure and Properties

**Fumonisin B2** is a complex molecule characterized by a long-chain aminopolyol backbone esterified with two tricarballic acid moieties.<sup>[5]</sup>

Table 1: Chemical and Physical Properties of **Fumonisin B2**

Property	Value	Reference
IUPAC Name	(2R,2'R)- [[[(5R,6R,7S,9S,16R,18S,19S)- 19-Amino-16,18-dihydroxy-5,9- dimethylcosane-6,7- diyl]bis[oxy(2-oxoethane-2,1- diyl)]]dibutanedioic acid	[6]
Molecular Formula	C34H59NO14	[2]
Molecular Weight	705.83 g/mol	[6]
CAS Number	116355-84-1	[2]
Appearance	White powder	

## Stereochemistry

The stereochemistry of **Fumonisin B2** has been elucidated through extensive spectroscopic analysis and chemical synthesis. The molecule possesses multiple chiral centers, and its absolute configuration is crucial for its biological activity. The established absolute configuration for the aminopolyol backbone is (2S, 3S, 5R, 12S, 14S, 15R, 16R).[2]

## Spectroscopic Data

The structural elucidation of **Fumonisin B2** relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

### NMR Spectroscopy

While a complete, tabulated set of  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts for **Fumonisin B2** is not readily available in a single public source, data can be compiled from various research articles. Analysis of NMR data for **Fumonisin B2** isolated from *Aspergillus niger* has shown very similar chemical shift values when compared to an authentic standard from *Fusarium* species, confirming their identical molecular structure.[7][8]

### Mass Spectrometry

Mass spectrometry is a key technique for the identification and quantification of **Fumonisin B2**. The fragmentation pattern provides valuable structural information.

Table 2: Key Mass Spectrometry Fragments of **Fumonisin B2**

m/z	Interpretation	Reference
706.3985	$[M+H]^+$	
530.3327	$[M+H - TCA - H_2O]^+$	
352.2690	$[M+H - 2TCA - 2H_2O]^+$	
175.0242	Tricarballic acid (TCA) fragment	

Note: The fragmentation of fumonisins can be complex and may vary depending on the ionization technique and collision energy used.

## Experimental Protocols

### Isolation and Purification of Fumonisin B2

The following is a generalized protocol for the isolation and purification of **Fumonisin B2** from fungal cultures, based on established methods.<sup>[9]</sup>

#### 1. Fungal Culture and Extraction:

- *Fusarium verticillioides* is cultured on a suitable substrate, such as rice or corn, under controlled conditions to promote mycotoxin production.
- The culture material is dried, ground, and extracted with a solvent mixture, typically methanol:water (3:1, v/v).

#### 2. Initial Cleanup:

- The crude extract is filtered and concentrated under reduced pressure.

- The aqueous residue is passed through a non-polar solid-phase extraction (SPE) column, such as Amberlite XAD-2, to remove highly polar impurities. The fumonisins are eluted with methanol.

### 3. Chromatographic Separation:

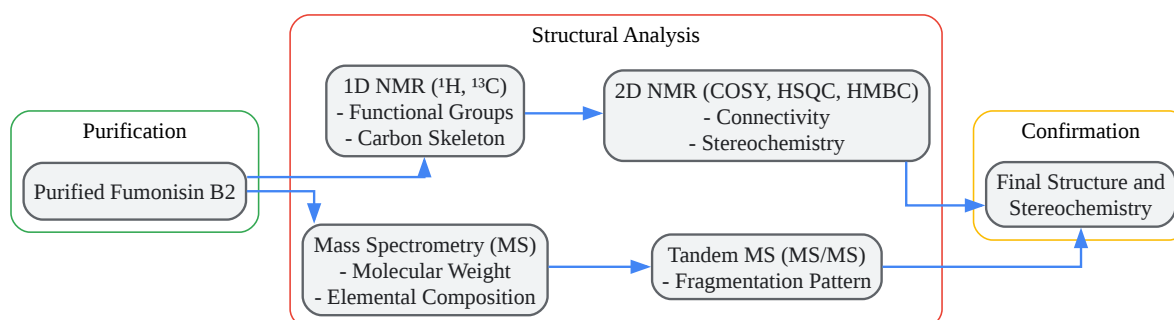
- The partially purified extract is subjected to silica gel column chromatography. A step gradient of methanol in dichloromethane is used for elution, allowing for the separation of different fumonisin analogues.
- Fractions containing **Fumonisin B2** are identified by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

### 4. Final Purification:

- Final purification is achieved using preparative reverse-phase HPLC (RP-HPLC) on a C18 column. A gradient of acetonitrile in water (often with a modifier like formic acid) is typically employed to yield highly pure **Fumonisin B2**.

## Structural Elucidation Workflow

The structural identity and stereochemistry of the purified **Fumonisin B2** are confirmed through a combination of spectroscopic techniques.



[Click to download full resolution via product page](#)

Workflow for the structural elucidation of **Fumonisin B2**.

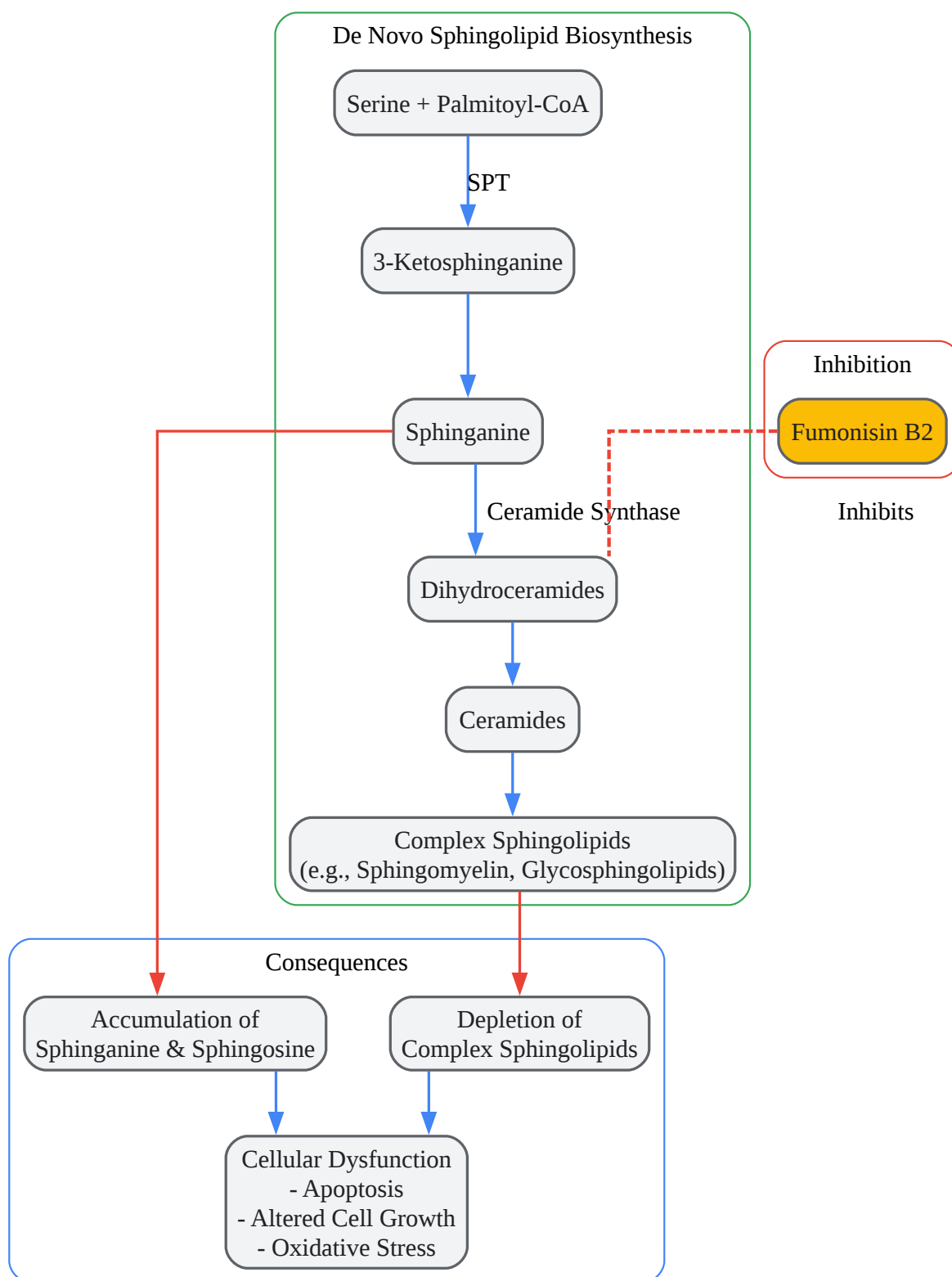
## Biological Activity and Signaling Pathway

**Fumonisin B2**'s primary mode of action is the potent and specific inhibition of ceramide synthase (sphingosine N-acyltransferase), a key enzyme in the de novo sphingolipid biosynthesis pathway.[2][4] This inhibition leads to the accumulation of sphinganine and sphingosine, which are cytotoxic and disrupt numerous cellular processes.

## Disruption of Sphingolipid Metabolism

The structural similarity of the aminopolyol backbone of **Fumonisin B2** to the sphingoid bases, sphinganine and sphingosine, allows it to act as a competitive inhibitor of ceramide synthase.

[4]



[Click to download full resolution via product page](#)

Inhibition of ceramide synthase by **Fumonisin B2** and its downstream effects.

## Conclusion

**Fumonisin B2** is a mycotoxin of significant concern due to its widespread occurrence and potent disruption of fundamental cellular processes. A thorough understanding of its chemical structure, stereochemistry, and mechanism of action is paramount for the development of effective detection methods, detoxification strategies, and potential therapeutic interventions targeting sphingolipid metabolism. This guide provides a consolidated resource of technical information to aid researchers and professionals in these endeavors.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. Fumonisin B2 | C<sub>34</sub>H<sub>59</sub>NO<sub>14</sub> | CID 2733489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of action of sphingolipids and their metabolites in the toxicity of fumonisin B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Disruption of sphingolipid metabolism in non-human primates consuming diets of fumonisin-containing Fusarium moniliforme culture material PMID: 8783447 | MCE [medchemexpress.cn]
- 6. Fumonisin B2 - Wikipedia [en.wikipedia.org]
- 7. Ceramide synthase inhibition by fumonisins: a perfect storm of perturbed sphingolipid metabolism, signaling, and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Fumonisin B2: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674185#fumonisin-b2-chemical-structure-and-stereochemistry]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)